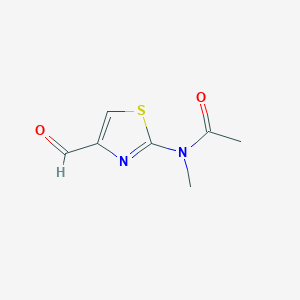

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

描述

属性

IUPAC Name |

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-5(11)9(2)7-8-6(3-10)4-12-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVBMSNATMNISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiazole Ring Synthesis

Based on the literature, thiazole derivatives can be synthesized via cyclization reactions involving α-haloketones and thioamides or thiosemicarbazones. For example, tetra-substituted thiazoles have been prepared by reacting tetra-bromo derivatives with aldehydes or ketones under basic conditions to form tetra-aldehyde or ketone intermediates, which then cyclize to form thiazole rings.

Introduction of Formyl Group

The formyl group at the 4-position can be introduced by selective oxidation or by using formylated precursors during the ring formation. The presence of a formyl group is confirmed by characteristic IR absorption bands around 1673-1702 cm⁻¹ (carbonyl stretch) and 2724-2894 cm⁻¹ (aldehyde C-H stretch).

Acetamide Functionalization

The N-methylacetamide group is generally introduced via acylation of the amino group on the thiazole ring using acetic anhydride or acetyl chloride in the presence of a methylating agent or by direct methylation of the acetamide nitrogen after acylation.

A patent describing related thiazole derivatives (CN1761655A) outlines preparation methods involving acyl groups (R₁ = acyl) reacting with thiazole residues and subsequent functional group transformations to yield compounds with ethanamide substituents on the thiazole nitrogen. This synthetic approach can be adapted for N-methylacetamide derivatives.

Representative Preparation Method (Literature-Based)

Spectroscopic and Analytical Data Supporting Preparation

- IR Spectroscopy: Carbonyl stretching vibrations for aldehyde at 1673-1702 cm⁻¹ and amide carbonyl around 1650-1700 cm⁻¹.

- [^1H NMR](pplx://action/followup): Aldehyde proton signals at 9.8-10.7 ppm; methyl protons of acetamide around 2.0-2.5 ppm; N-methyl protons typically appear near 3.0 ppm.

- [^13C NMR](pplx://action/followup): Aldehyde carbon at 187-196 ppm; amide carbonyl carbon near 170-175 ppm; thiazole ring carbons between 130-160 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | α-Haloketones, aldehydes, thiosemicarbazides |

| Solvent | Absolute ethanol, sometimes DMF or DMSO |

| Base | Potassium hydroxide (KOH) for substitution steps |

| Temperature | Reflux conditions (~78°C for ethanol) |

| Reaction time | Typically 12-24 hours for cyclization |

| Purification | Recrystallization or chromatography |

| Characterization | IR, ^1H NMR, ^13C NMR, MS |

Research Findings and Notes

- The preparation of thiazole derivatives with formyl substitution is well-documented through the reaction of tetra-bromo intermediates with aldehydes and subsequent cyclization with thiosemicarbazides.

- Acylation steps to form N-methylacetamide groups are versatile and can be adapted from known protocols for thiazole acetamides.

- The synthetic routes are amenable to scale-up and modification for pharmaceutical applications, particularly as VAP-1 inhibitors, as indicated in patent literature.

- The purity and yield depend on careful control of reaction conditions, especially during the cyclization and acylation steps.

化学反应分析

Types of Reactions

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole alcohols.

科学研究应用

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide is a chemical compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its molecular formula is C7H8N2O2S, and it has a molecular weight of 184.2156 g/mol .

Scientific Research Applications

- Chemistry this compound can be employed as an intermediate in synthesizing more complex molecules and as a building block in organic synthesis.

- Biology The compound can be investigated for potential biological activities, such as antimicrobial and anti-inflammatory properties.

- Medicine It can be explored for potential therapeutic applications, especially in developing new drugs targeting specific biological pathways.

- Industry this compound can be utilized in developing new materials and as a precursor in synthesizing specialty chemicals.

Chemical Reactions

The formyl group (CHO) present in this compound allows it to undergo several chemical reactions.

- Oxidation The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major product formed is N-cyclopropyl-N-(4-carboxy-1,3-thiazol-2-yl)acetamide.

- Reduction The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The major product formed is N-cyclopropyl-N-(4-hydroxymethyl-1,3-thiazol-2-yl)acetamide.

- Substitution The thiazole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents. Various substituted thiazole derivatives are formed depending on the electrophile used.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The thiazole ring may facilitate interactions with various biological pathways, enhancing the compound's therapeutic potential.

Thiazole-based compounds have demonstrated antitumor and antimicrobial properties. They can induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage. Thiazole derivatives have also shown significant inhibition against fungal strains and bacteria.

Case Studies

- Antitumor Activity in HepG2 Cells : Treatment with a thiazole-containing compound led to a significant reduction in cell viability and induced apoptosis via caspase pathway activation in HepG2 cells.

- Antimicrobial Efficacy : Thiazole derivatives effectively inhibited bacterial growth, suggesting their potential as therapeutic agents.

VAP-1 Inhibitors

Thiazole derivatives, including this compound, can be used as VAP-1 inhibitors for preventing or treating macular edema .

MRI

作用机制

The mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from its analogs primarily in the substituents on the acetamide nitrogen and the thiazole ring. Key structural analogs include:

Table 1: Structural Comparison of N-(4-Formyl-1,3-thiazol-2-yl) Acetamides

*Calculated based on molecular formula.

Key Observations :

- Aryl vs. Alkyl Substituents : Aryl-substituted analogs (e.g., 3,4-dimethylphenyl, trifluoromethylphenyl) exhibit higher molecular weights and lipophilicity compared to the methyl-substituted target compound. The trifluoromethyl group enhances metabolic stability and bioavailability.

- Formyl Group : The 4-formyl moiety on the thiazole ring is conserved across analogs, enabling conjugation or further chemical modifications.

Table 2: Physicochemical Properties

Insights :

- COX Inhibition : Substitution on the thiazole ring (e.g., hydroxyl, methoxy) influences COX isoform selectivity. The absence of a formyl group in 6a/6b suggests that electronic effects from substituents modulate enzyme binding.

生物活性

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₇H₈N₂OS |

| Molecular Weight | 172.21 g/mol |

| Thiazole Ring | Present (4-formyl-1,3-thiazol-2-yl) |

| Acetamide Group | Present (N-methylacetamide) |

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Helicobacter pylori, which is linked to gastric ulcers and cancer. The mechanism appears to involve inhibition of bacterial growth through interference with metabolic pathways.

Anticancer Properties

Studies have highlighted the cytotoxic effects of thiazole derivatives on tumor cells. For instance, derivatives similar to this compound have demonstrated selective cytotoxicity against human tumor cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Anti-inflammatory Effects

Thiazole compounds are also recognized for their anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- TRPV3 Modulation : The compound may influence TRPV3 channels implicated in pain and inflammation. Upregulation of TRPV3 has been observed in neuropathic pain models, suggesting that modulation could provide therapeutic benefits .

- Inhibition of Enzymatic Activity : Similar thiazole derivatives have been reported to inhibit enzymes such as urease and dihydrofolate reductase, leading to reduced tumor growth and bacterial viability .

Case Study 1: Antimicrobial Efficacy

A study explored the efficacy of this compound against H. pylori. Results indicated that the compound exhibited comparable activity to standard antibiotics like metronidazole, highlighting its potential as an alternative treatment option.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of this compound on various human cancer cell lines. The findings demonstrated significant cell death in tumor cells while maintaining viability in normal cell lines, suggesting a favorable therapeutic index.

常见问题

Q. What synthetic methodologies are recommended for preparing N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide with high purity?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:

- Step 1 : Condensation of 2-amino-4-formylthiazole with methylamine in anhydrous dimethylformamide (DMF) under reflux, followed by acetylation using acetic anhydride in the presence of a base (e.g., triethylamine) .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted intermediates and byproducts. Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N, S) to match theoretical values within ±0.3% .

Q. How can the structure of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide be validated experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) should show characteristic peaks: δ 9.85 ppm (s, 1H, aldehyde proton), δ 3.15 ppm (s, 3H, N–CH), and δ 2.10 ppm (s, 3H, acetyl CH). NMR confirms carbonyl groups (C=O at ~170 ppm) and thiazole ring carbons .

- Infrared Spectroscopy (IR) : Strong absorption bands at ~1680 cm (C=O stretching) and ~1650 cm (C=N of thiazole) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 227.0821 (calculated for CHNOS) .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

- Methodological Answer :

- Solvent System : Slow evaporation of a saturated solution in ethanol/ethyl acetate (1:1) at 4°C produces well-formed crystals.

- Data Collection : Use a diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K. Structure refinement with SHELXL (e.g., R < 0.05 for 2825 reflections) confirms bond lengths (C–C: 1.48–1.52 Å) and angles (C–N–C: ~120°) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The aldehyde group (HOMO: −6.8 eV) is prone to nucleophilic attack (e.g., in Schiff base formation) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The aldehyde moiety may form hydrogen bonds with lysine residues in binding pockets .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring?

- Methodological Answer :

- Protection of Aldehyde : Temporarily convert the aldehyde to an acetal (e.g., using ethylene glycol and p-toluenesulfonic acid) to prevent unwanted Schiff base formation during thiazole modifications .

- Regioselective Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-position of the thiazole, which is less sterically hindered than the 4-formyl position. Monitor reaction progress via TLC (silica gel, UV detection) .

Q. How can polymorphic forms of this compound affect its physicochemical properties?

- Methodological Answer :

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting points of polymorphs (e.g., Form I: mp 165°C, Form II: mp 158°C).

- Solubility Studies : Compare dissolution rates in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 6.8). Polymorphs with lower lattice energy (e.g., Form II) typically exhibit higher solubility .

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Use in vitro assays (e.g., IC determination against GSK-3β) with strict controls for enzyme lot variability and solvent effects (e.g., DMSO < 0.1%).

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。